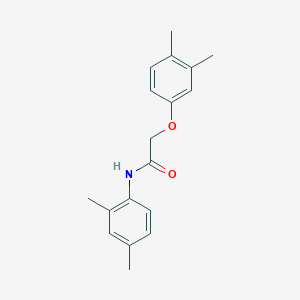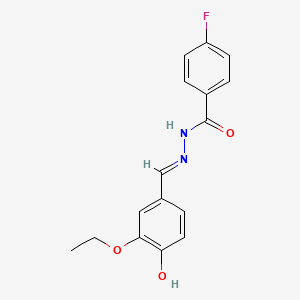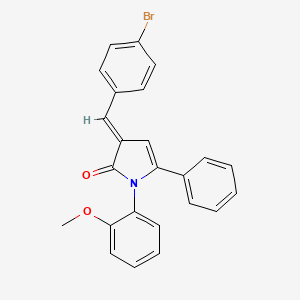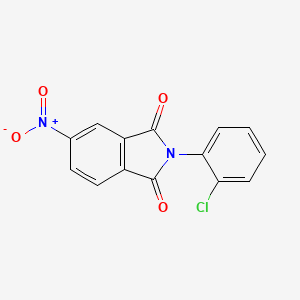
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C20H28N2O4. This compound is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups. It has applications in various fields, including chemistry, biology, and medicine.
准备方法
The synthesis of Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The preparation methods include:
- Synthetic Routes:
- The synthesis begins with the preparation of the tetrahydropyrimidine ring, which is achieved through a cyclization reaction involving appropriate precursors.
- The introduction of the propoxyphenyl group is carried out via a substitution reaction.
- The final step involves esterification to introduce the pentyl carboxylate group.
- Reaction Conditions:
- The cyclization reaction is usually performed under acidic or basic conditions, depending on the specific reagents used.
- Substitution reactions often require the presence of a catalyst to facilitate the introduction of the propoxyphenyl group.
- Esterification is typically carried out using an acid catalyst and an alcohol under reflux conditions.
- Industrial Production Methods:
- Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
- The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反应分析
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
- Oxidation typically leads to the formation of carboxylic acids or ketones, depending on the specific conditions.
- Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- The major products of reduction include alcohols or amines, depending on the functional groups present.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group.
- Common reagents for substitution include halides and nucleophiles such as amines or thiols.
科学研究应用
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
- Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules.
- The compound serves as a model system for studying reaction mechanisms and kinetics.
- Biology:
- It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- The compound is used in biochemical assays to study enzyme interactions and inhibition.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- The compound is studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- It is used in the development of new materials with specific properties, such as polymers and coatings.
- The compound is also explored for its potential use in agricultural chemicals and pesticides.
作用机制
The mechanism of action of Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- It can bind to DNA or RNA, affecting gene expression and protein synthesis.
- Pathways Involved:
- The compound may influence signaling pathways involved in cell growth, apoptosis, or metabolism.
- It can modulate the activity of transcription factors and other regulatory proteins.
相似化合物的比较
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds:
- Similar Compounds:
- Uniqueness:
- The pentyl group in this compound provides distinct physicochemical properties compared to its butyl and isopropyl analogs.
- The specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.
属性
分子式 |
C20H28N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-4-6-7-13-26-19(23)17-14(3)21-20(24)22-18(17)15-8-10-16(11-9-15)25-12-5-2/h8-11,18H,4-7,12-13H2,1-3H3,(H2,21,22,24) |
InChI 键 |
CUVJZAFKXWQYDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11698060.png)
![Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11698068.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698074.png)


![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11698087.png)
![3-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11698092.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698098.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)
![methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)

